2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid

Hypochlorite Detection Neutrophil Biology Myeloperoxidase Activity

Researchers requiring specific hROS detection face false-positive signals from DCFH-DA due to severe light-induced autoxidation (>2000-fold) and promiscuous reactivity with H₂O₂ and NO. APF eliminates this with negligible autoxidation (<1-fold after 2.5 h illumination) and selective oxidation by •OH, ONOO⁻, and OCl⁻ (3600-fold vs. 6-fold for HPF). • Ex/Em ~490/515 nm; cell-permeable for live-cell time-lapse confocal microscopy • Paired with HPF, enables unambiguous OCl⁻ quantification in neutrophils (MPO detection limit: 0.5 µU/well) • Validated for 96/384-well MPO inhibitor screening & halogenating activity in mixed granulocyte populations

Molecular Formula C26H17NO5
Molecular Weight 423.4 g/mol
CAS No. 359010-70-1
Cat. No. B123006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
CAS359010-70-1
Synonyms2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid
Molecular FormulaC26H17NO5
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O
InChIInChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30)
InChIKeyGIERQYKZWFLVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APF: Selective Fluorescent Probe for hROS Detection


2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid, commonly known as aminophenyl fluorescein (APF), is an aromatic amino-fluorescein derivative engineered as a non-fluorescent probe that becomes strongly fluorescent upon oxidation by highly reactive oxygen species (hROS) including hydroxyl radical (•OH), peroxynitrite (ONOO⁻), and hypochlorite (OCl⁻) [1]. APF itself exhibits minimal intrinsic fluorescence, but upon reaction with hROS, it is converted to the highly fluorescent molecule fluorescein (Ex/Em ~490/515 nm), enabling sensitive and selective detection in both cell-free and live-cell systems [2].

hROS-selective fluorescence activation
Live-cell imaging compatible
Fluorescein channel detection (≈490/515 nm)

Why Generic ROS Probes Cannot Replace APF


Although several fluorescein-based probes are available for reactive oxygen species detection, their chemical selectivity, photostability, and oxidation profiles differ fundamentally. The closest structural analog, hydroxyphenyl fluorescein (HPF), lacks the amino group required for reaction with hypochlorite and shows negligible fluorescence increase with OCl⁻ (6-fold vs. APF's 3600-fold) [1]. Meanwhile, the widely used broad-spectrum probe DCFH-DA (H2DCFDA) suffers from severe light-induced autoxidation (>2000-fold fluorescence increase upon illumination vs. <1-fold for APF) and reacts promiscuously with H₂O₂, NO, and other non-hROS species, leading to false-positive signals [1]. These differences mean that substituting APF with HPF or DCFH-DA in applications requiring specific hypochlorite discrimination, resistance to autoxidation, or selective hROS detection will produce qualitatively and quantitatively different—and often misleading—results.

HPF lacks the amino group required for OCl⁻ reaction; negligible hypochlorite response may lead to false negatives.

DCFH-DA undergoes severe light-induced autoxidation; background signals may confound hROS-specific measurements.

APF Quantitative Performance Evidence


Selective Hypochlorite Detection Compared to HPF

In a direct head-to-head comparison using identical assay conditions, APF displayed a 3600-fold fluorescence increase upon reaction with 3 µM hypochlorite (OCl⁻), whereas its closest structural analog HPF showed only a 6-fold increase [1]. This 600-fold differential response is the mechanistic basis for using the APF/HPF pair in tandem to specifically detect hypochlorite in complex biological systems: hypochlorite production is visualized by increased fluorescence in APF-loaded cells with no concurrent increase in HPF-loaded cells [2].

OCl⁻ Selectivity
Head-to-head
APF: 3600× increase
HPF: 6× increase
Enables OCl⁻-specific detection when paired with HPF control.
3 µM OCl⁻, pH 7.4; data from Thermo Fisher Table 18.4.
Hypochlorite Detection Neutrophil Biology Myeloperoxidase Activity

Resistance to Light-Induced Autoxidation vs. DCFH-DA

Under 2.5 hours of exposure to a standard fluorescence microscope light source, APF and HPF showed autoxidation fluorescence increases of <1-fold, indicating virtually no light-induced false signal. In contrast, DCFH-DA (measured as DCF after base hydrolysis) exhibited a 2000-fold fluorescence increase under identical illumination conditions [1]. This resistance to light-induced autoxidation was further confirmed in live HeLa cells, where APF produced no detectable autofluorescence after 120 seconds of 488 nm laser irradiation, while DCFH-DA-loaded cells showed pronounced autoxidation [2].

Photostability
Head-to-head
APF/HPF: ≈1× autoxidation
DCFH-DA: >2000× increase
Reduces autoxidation artifacts in time-lapse live-cell imaging.
2.5 h light exposure, pH 7.4; Table 18.4.
Photostability Autoxidation Resistance Live-Cell Imaging

Superior hROS Specificity Over DCFH-DA

APF exhibits minimal reactivity toward hydrogen peroxide (H₂O₂, <1-fold), nitric oxide (NO, <1-fold), superoxide (O₂•⁻, 6-fold), singlet oxygen (¹O₂, 9-fold), and peroxyl radical (ROO•, 2-fold). In contrast, DCFH-DA shows substantial cross-reactivity: 190-fold (H₂O₂), 150-fold (NO), 67-fold (O₂•⁻), 26-fold (¹O₂), and 710-fold (ROO•) [1]. This means DCFH-DA produces a fluorescence signal from virtually any ROS, making it impossible to attribute signal to specific hROS species, while APF's response is restricted to hROS (•OH, ONOO⁻, OCl⁻).

hROS Specificity
Head-to-head
APF: 19–190× lower non-specific response vs DCFH-DA
Minimizes interference from H₂O₂ and NO in hROS assays.
ROS panel, pH 7.4; data from Table 18.4.
Reactive Oxygen Species Selectivity Fluorescent Probe Specificity Oxidative Stress Assays

Fluorometric Detection of Myeloperoxidase Chlorination Activity

In a commercial myeloperoxidase (MPO) activity assay, APF serves as the stoichiometric fluorogenic substrate: MPO-generated hypochlorite oxidizes non-fluorescent APF to fluorescein, which is quantified at Ex/Em = 485/525 nm. The assay detects MPO activity as low as 0.5 µU per well . This sensitivity is achieved because APF is selectively cleaved by hypochlorite, and the resulting fluorescein signal is directly proportional to MPO chlorination activity [1].

MPO Assay Sensitivity
Assay context
0.5 µU/well
Supports high-sensitivity MPO inhibitor screening.
Fluorometric, Ex/Em 485/525 nm; kit-based assay.
Myeloperoxidase Assay Enzyme Activity Detection High-Throughput Screening

Hypobromous Acid Detection for Eosinophil Peroxidase Studies

While originally developed for hypochlorite (HOCl) detection from myeloperoxidase, APF was demonstrated to equally detect hypobromous acid (HOBr) produced by eosinophil peroxidase (EPO). In vitro kinetic studies confirmed that APF is oxidized by HOBr to fluorescein via a mechanism comparable to its reaction with HOCl, and flow cytometry successfully quantified peroxidase-dependent APF oxidation in phorbol ester-stimulated eosinophils [1]. Inhibitory studies using peroxidase inhibitors (e.g., sodium azide) confirmed the enzymatic specificity of the APF signal [1].

HOBr Detection
Reported
APF: dual HOCl/HOBr detection
HPF: no halogen detection
Enables single-probe granulocyte halogenation studies.
EPO and MPO activity confirmed by flow cytometry.
Eosinophil Peroxidase Hypobromous Acid Detection Granulocyte Biology

APF: Key Research and Industrial Applications


Hypochlorite Detection in Neutrophil Oxidative Burst

APF, in combination with HPF, enables unambiguous detection of hypochlorite production in stimulated neutrophils. The differential response—APF reacts with OCl⁻ while HPF does not—allows researchers to subtract the HPF signal from the APF signal to quantify OCl⁻ specifically [1]. This approach was first validated in phorbol ester-stimulated human neutrophils and remains the gold standard for distinguishing myeloperoxidase-derived hypochlorite from other hROS in innate immunity research [1].

High-Throughput MPO Inhibitor Screening

The APF-based fluorometric MPO assay, with a detection limit of 0.5 µU/well, is optimized for 96-well and 384-well plate formats and provides a linear fluorescent signal proportional to MPO chlorination activity . This assay is used in pharmaceutical screening campaigns to identify small-molecule MPO inhibitors as potential therapeutics for cardiovascular, neurodegenerative, and autoimmune inflammatory diseases.

Live-Cell hROS Imaging with Low Autoxidation

Because APF exhibits negligible light-induced autoxidation (<1-fold increase after 2.5 h illumination) and low intrinsic fluorescence, it is ideal for time-lapse confocal microscopy of hROS dynamics in live cells [2]. Unlike DCFH-DA, which generates severe background fluorescence upon repeated laser excitation, APF maintains a stable baseline, enabling reliable quantification of hROS spikes during signaling events such as T-cell receptor activation or ferroptosis [2].

Dual Neutrophil and Eosinophil Halogenation Detection

APF's validated ability to detect both hypochlorous acid (HOCl) from neutrophil MPO and hypobromous acid (HOBr) from eosinophil EPO makes it a single-probe solution for quantifying halogenating activity in mixed granulocyte populations [3]. This is particularly valuable in preclinical asthma models and clinical samples where both neutrophil and eosinophil contributions to airway inflammation must be assessed simultaneously.

Application
Selection Property
Validation Focus
Neutrophil OCl⁻ detection
hROS-selective probe pair (APF/HPF)
Verify OCl⁻ response with HPF negative control
MPO inhibitor screening
Fluorometric MPO substrate
Confirm LOD and linearity in plate assay
Time-lapse hROS imaging
Low autoxidation probe
Assess photostability under imaging light
Granulocyte halogenation studies
Dual HOCl/HOBr detection
Validate HOBr response in eosinophil models
Quote Request

Request a Quote for 2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.